molecular formula C16H21ClN4O4S2 B2497826 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034245-30-0

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2497826
CAS RN: 2034245-30-0
M. Wt: 432.94
InChI Key: HZBXEHNDBJJRHL-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals known for their involvement in various chemical reactions and properties, especially in the context of 1,3-dipolar cycloaddition processes and sulfonyl group modifications. Its synthesis and analysis contribute to the broader understanding of diazepane derivatives and their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of diazepane systems, including compounds like our subject, often involves multicomponent reactions followed by intramolecular nucleophilic substitution. A notable approach includes the Ugi reaction followed by Mitsunobu cyclization, providing a high-yield route to sulfonyl 1,4-diazepan-5-ones and their derivatives (Banfi et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of sulfonyl groups attached to a diazepane ring, contributing to the compound's reactivity and potential biological activity. Quantum mechanical calculations and spectroscopic investigations, including FT-IR and FT-Raman, are commonly employed to analyze the structural parameters and vibrational frequencies, revealing detailed information about the molecular geometry and electronic distribution (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

1,3-Dipolar cycloadditions are a fundamental reaction involving these compounds, enabling the synthesis of various pyrazoline and cyclopropane derivatives. Such reactions are pivotal for modifying the molecular structure and introducing functional groups that significantly alter the chemical properties and reactivity of the compound (Cruz Cruz et al., 2009).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research demonstrates the utilization of sulfonyl pyrazolines, like the one found in the compound of interest, in the synthesis of optically pure cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones. These findings highlight the compound's potential in stereoselective synthesis and chemical transformations (Cruz Cruz et al., 2009).
  • Another study outlines a method for synthesizing diazepane or diazocane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, showcasing the versatility of similar sulfonyl compounds in creating complex chemical structures (Banfi et al., 2007).

Cycloaddition Reactions and Molecular Transformations

  • The compound's related family has been studied for its involvement in cycloaddition reactions with diazo compounds, leading to the formation of spirocyclic 3H-pyrazoles and their subsequent transformations, highlighting its utility in synthesizing complex heterocyclic structures (Vasin et al., 2014).
  • Research into the reactions of diazomethane with sulfonyl-activated double bonds, a reaction closely related to the compound's chemical family, reveals insights into the formation of pyrazolines and pyrazoles, further emphasizing its relevance in heterocyclic chemistry (Helder et al., 1973).

Potential Biological Applications

  • A study synthesizing N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, akin to the compound , reports notable herbicidal and insecticidal activities. This indicates potential applications in agricultural and pest control sectors (Wang et al., 2015).
  • In the realm of antioxidant research, compounds similar to the one of interest have been evaluated for their radical scavenging activity, suggesting possible uses in the development of antioxidant therapies (Lavanya et al., 2014).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O4S2/c1-13-15(17)5-3-6-16(13)27(24,25)21-8-4-7-20(9-10-21)26(22,23)14-11-18-19(2)12-14/h3,5-6,11-12H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXEHNDBJJRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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